molecular formula C13H19NO2 B14030125 N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide

Cat. No.: B14030125
M. Wt: 221.29 g/mol
InChI Key: IFOWNENNSNMODK-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities This compound is characterized by the presence of a benzamide group attached to a hydroxy-substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. The choice of catalysts and reaction conditions is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the amide group can produce primary or secondary amines.

Scientific Research Applications

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzamide derivatives are known to inhibit enzymes like dipeptidyl peptidase 4 (DPP-4), which plays a role in glucose metabolism . The binding of the compound to the enzyme’s active site can prevent substrate access, thereby inhibiting its activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide is unique due to its specific hydroxy-substituted alkyl chain, which can influence its solubility, reactivity, and biological activity. The presence of the hydroxy group can enhance its ability to form hydrogen bonds, potentially improving its binding affinity to target proteins.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide

InChI

InChI=1S/C13H19NO2/c1-10(2)8-12(9-15)14-13(16)11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m0/s1

InChI Key

IFOWNENNSNMODK-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](CO)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)CC(CO)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.